![molecular formula C19H21N3O3 B5877666 ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have activity against certain types of cancer cells, as well as other biological effects.
Mecanismo De Acción
The mechanism of action of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is not fully understood, but several studies have provided some insight. One study found that this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of several cellular processes, including cell growth and survival. Another study suggested that this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. For example, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In addition, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Furthermore, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate in lab experiments is that it has been shown to have activity against certain types of cancer cells, which makes it a potential candidate for further study as an anticancer agent. However, one limitation is that the mechanism of action of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate can be challenging, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate. One direction is to further investigate the mechanism of action of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, in order to better understand how it exerts its biological effects. Another direction is to explore the potential therapeutic applications of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, particularly in the treatment of cancer. In addition, further studies could be conducted to determine the optimal dosage and administration of this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, as well as its potential side effects. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate, which could facilitate its use in further studies.
Métodos De Síntesis
The synthesis of ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been described in several research articles. One method involves the reaction of 3-cyanoindole with ethyl 4-piperidinecarboxylate in the presence of acetic anhydride and triethylamine. The resulting ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate is then treated with acetic acid to yield ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate. Other methods involve the use of different reagents and conditions, but the general approach is similar.
Aplicaciones Científicas De Investigación
Ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Several research articles have reported that this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has activity against certain types of cancer cells, including breast, lung, and colon cancer cells. In addition, this ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate has been found to have other biological effects, such as inhibiting angiogenesis and inducing apoptosis.
Propiedades
IUPAC Name |
ethyl 1-[2-(3-cyanoindol-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-19(24)14-7-9-21(10-8-14)18(23)13-22-12-15(11-20)16-5-3-4-6-17(16)22/h3-6,12,14H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIAFCTYIKEOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

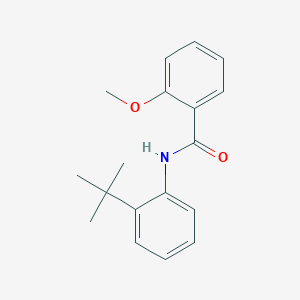
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)


![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
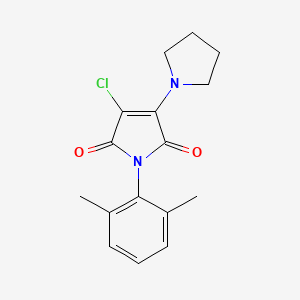
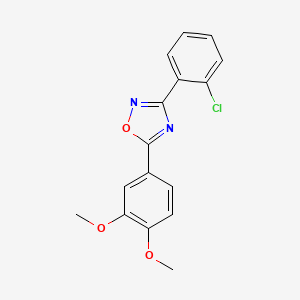
![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
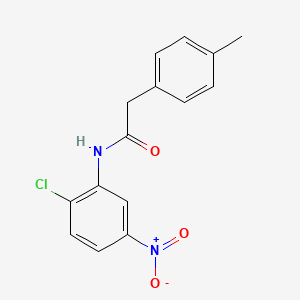
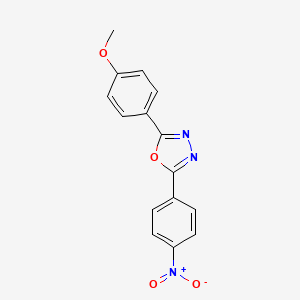
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)